
2-Naphthalenemethanamine, N-methyl-N-(3-phenyl-2-propenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring, a phenyl group, and a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, benzaldehyde, and methylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between benzaldehyde and methylamine, resulting in N-methylbenzylamine.
Addition of Propenyl Group: The intermediate is then reacted with propenyl bromide in the presence of a base such as potassium carbonate to introduce the propenyl group.
Final Coupling: The final step involves coupling the intermediate with a naphthalene derivative under acidic conditions to form (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Aplicaciones Científicas De Investigación
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(3-phenyl-2-propenyl)amine: Lacks the naphthalene ring, resulting in different chemical properties and applications.
N-Methyl-N-(2-naphthylmethyl)amine: Lacks the propenyl group, affecting its reactivity and biological activity.
N-Methyl-N-(3-phenylpropyl)amine: Contains a saturated propyl chain instead of the propenyl group, leading to different chemical behavior.
Uniqueness
(E)-N-Methyl-N-(3-phenyl-2-propenyl)-2-naphthalenemethanamine is unique due to the presence of both the naphthalene ring and the propenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H21N |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(E)-N-methyl-N-(naphthalen-2-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C21H21N/c1-22(15-7-10-18-8-3-2-4-9-18)17-19-13-14-20-11-5-6-12-21(20)16-19/h2-14,16H,15,17H2,1H3/b10-7+ |
Clave InChI |
OKIUVWRWFRNPAE-JXMROGBWSA-N |
SMILES isomérico |
CN(C/C=C/C1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CN(CC=CC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


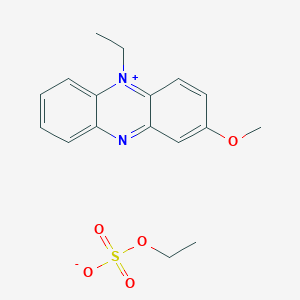

![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
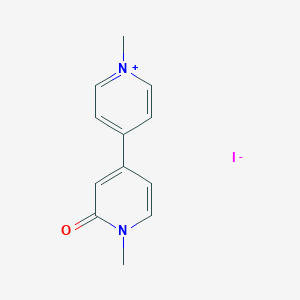

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
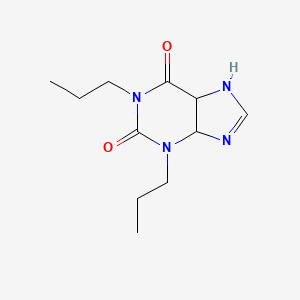

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
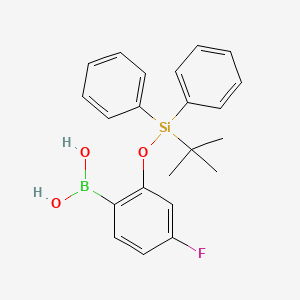

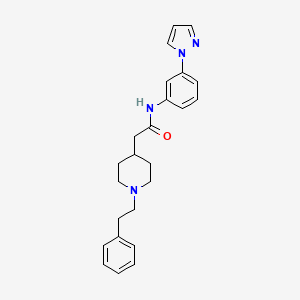
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
